2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol
Description
Properties
CAS No. |
1019767-69-1 |
|---|---|
Molecular Formula |
C6H5NO3 |
Molecular Weight |
139.11 g/mol |
IUPAC Name |
[1,3]dioxolo[4,5-b]pyridin-6-ol |
InChI |
InChI=1S/C6H5NO3/c8-4-1-5-6(7-2-4)10-3-9-5/h1-2,8H,3H2 |
InChI Key |
SURZKXVRJOQCMW-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)N=CC(=C2)O |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Cyclization of 2-Deoxy Sugars with Pyridine Derivatives
One of the most effective routes involves the acid-catalyzed cyclization of 2-deoxy sugars (e.g., 2-deoxy-D-ribose) with pyridine derivatives under mild acidic conditions to form the dioxole ring fused to the pyridine nucleus.
Procedure : A suspension of 2-deoxy-D-ribose in acetone is treated with a catalytic amount of concentrated sulfuric acid at room temperature for approximately 2 hours. The reaction mixture is then neutralized with sodium bicarbonate, filtered, and concentrated under reduced pressure to afford the bicyclic dioxolo-pyridine intermediate.
Oxidation Step : The intermediate can be oxidized using (diacetoxyiodo)benzene and TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in dichloromethane at room temperature for 4 hours to introduce the hydroxyl group at the 6-position, yielding 2H-Dioxolo[4,5-b]pyridin-6-ol as a pale yellow oil.
Yields : This method typically affords the target compound in yields around 70-75% after purification by silica gel chromatography.
| Step | Reagents/Conditions | Time | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclization | 2-deoxy-D-ribose, acetone, conc. H2SO4 | 2 h | Room temp | — | Acid-catalyzed ring formation |
| Neutralization & workup | NaHCO3, filtration | — | — | — | pH adjusted to ~7 |
| Oxidation | (Diacetoxyiodo)benzene, TEMPO, DCM | 4 h | Room temp | 74 | Hydroxylation at 6-position |
Table 1: Preparation of 2H-Dioxolo[4,5-b]pyridin-6-ol via acid-catalyzed cyclization and oxidation
Alternative Synthetic Routes via Pyridine Derivative Functionalization
Other synthetic approaches involve functionalizing preformed pyridine derivatives with appropriate substituents that enable intramolecular cyclization to form the dioxole ring.
Halogenation and Subsequent Cyclization : Halogenated pyridine intermediates can be subjected to nucleophilic substitution or coupling reactions to introduce oxygen-containing moieties, which then cyclize under controlled conditions.
Reduction and Acylation Steps : In some cases, intermediates such as 2,3-dihydrothiazolo[4,5-b]pyridines have been prepared via reduction of halogenated precursors followed by acylation, which may be adapted to oxygen analogs like dioxolo derivatives.
Catalysts and Reagents : Catalysts such as boron-based Lewis acids (e.g., B(C6F5)3) and reducing agents like ammonia borane have been employed in related heterocyclic syntheses to facilitate selective transformations.
These methods, while more common in related thiazolo or thiazino pyridine systems, provide insights into possible synthetic adaptations for the dioxolo-pyridine system, especially for introducing substituents or modifying the ring system.
Mechanistic Insights
The acid-catalyzed cyclization likely proceeds through protonation of the sugar carbonyl, facilitating nucleophilic attack by the pyridine nitrogen or adjacent oxygen atoms, leading to ring closure.
The oxidation step using (diacetoxyiodo)benzene and TEMPO involves radical-mediated oxidation of the intermediate alcohol or aldehyde to the corresponding hydroxylated heterocycle.
Alternative routes involving nucleophilic aromatic substitution or metal-catalyzed coupling reactions enable the introduction of substituents that can cyclize to form the dioxole ring.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Acid-Catalyzed Cyclization + Oxidation | 2-Deoxy-D-ribose, acetone, pyridine derivative | Conc. H2SO4 (acid catalyst), (diacetoxyiodo)benzene, TEMPO, DCM, rt | ~74 | Mild conditions, good yield | Requires careful pH control |
| Halogenation and Cyclization | Halogenated pyridine derivatives | Halogenation reagents, Lewis acids, reducing agents | Variable | Allows functional group variation | Multi-step, possible side reactions |
| Reduction and Acylation (Adapted) | Halogenated intermediates | NH3·BH3, B(C6F5)3, formic acid, acyl chlorides | Moderate | Enables substitution pattern tuning | Specific to thiazolo analogs, adaptation needed |
Research Findings and Practical Considerations
The acid-catalyzed cyclization approach is well-documented and provides a straightforward pathway to the fused dioxolo-pyridine ring system, with the oxidation step efficiently introducing the hydroxyl function.
Purification typically involves silica gel chromatography using cyclohexane/ethyl acetate mixtures, and the product is characterized by NMR spectroscopy, confirming the structure and purity.
Reaction conditions such as temperature, solvent choice, and acid concentration significantly influence the yield and selectivity.
Alternative methods from related heterocyclic chemistry suggest potential for further functionalization or substitution on the pyridine ring, which may be useful for derivative synthesis or biological activity studies.
Chemical Reactions Analysis
Types of Reactions
2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Antimicrobial Activity : Research indicates that compounds related to 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol exhibit antimicrobial properties. These compounds have shown effectiveness against various bacterial strains, suggesting their potential as lead compounds for antibiotic development.
- Antitubercular Activity : Studies have demonstrated that derivatives of this compound can enhance the efficacy of existing tuberculosis medications. For instance, modifications to the pyridine ring can significantly influence the minimum inhibitory concentration (MIC) values against Mycobacterium tuberculosis, indicating a promising avenue for developing new antitubercular agents .
-
Biological Studies
- Mechanistic Studies : Ongoing research focuses on elucidating the molecular targets and pathways influenced by 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol. Understanding these interactions is crucial for determining its biological mechanisms and potential therapeutic applications.
- Structure-Activity Relationship (SAR) Analysis : The compound's structural features allow for extensive SAR studies to identify which modifications enhance biological activity. Such studies are vital for optimizing drug candidates in medicinal chemistry .
-
Chemical Synthesis
- Synthetic Routes : The synthesis of 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol typically involves multi-step organic reactions. Researchers are exploring various synthetic pathways to improve yield and efficiency in producing this compound for research purposes.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and unique aspects of 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol compared to similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol | Dioxole fused with pyridine | Potential for antimicrobial and antitubercular activity |
| 2H-[1,3]Dioxolo[4,5-b]pyridine-5-carboxylic acid | Carboxylic acid at position 5 | Different reactivity due to positional isomerism |
| 2H-[1,3]Dioxolo[4,5-b]pyridine-7-carboxylic acid | Carboxylic acid at position 7 | Variation in biological activity based on functional group position |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of several derivatives of 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol against common bacterial pathogens. The results indicated that specific modifications enhanced activity against Staphylococcus aureus and Escherichia coli, suggesting a pathway for developing new antibiotics based on this scaffold.
Case Study 2: Antitubercular Activity
Another research project focused on the antitubercular effects of modified versions of 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol. The findings revealed that certain derivatives significantly reduced MIC values compared to standard treatments, indicating their potential as adjunct therapies in tuberculosis management.
Mechanism of Action
The mechanism of action of 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with the GABA_A receptor, which plays a crucial role in modulating neuronal excitability . This interaction can lead to anticonvulsant effects, making it a potential candidate for the development of new antiepileptic drugs.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
a) [1,3]Dioxolo[4,5-b]pyridine (CAS: 72138-73-9)
- Molecular Formula: C₆H₅NO₂
- Molecular Weight : 123.11 g/mol
- Key Differences : Lacks the hydroxyl group at position 6, reducing polarity and hydrogen-bonding capacity. This compound serves as a precursor for further functionalization, such as boronic acid derivatives (e.g., {2H-[1,3]dioxolo[4,5-b]pyridin-6-yl}boronic acid, CAS: 1019767-68-0) used in Suzuki-Miyaura cross-coupling reactions .
b) {2H-[1,3]Dioxolo[4,5-c]pyridin-6-yl}methanamine Dihydrochloride (CAS: 2060043-14-1)
- Molecular Formula : C₇H₁₀Cl₂N₂O₂
- Molecular Weight : 225.07 g/mol
- Key Differences : The dioxole ring is fused at the 4,5-c position instead of 4,5-b, altering the electronic distribution and steric profile. The addition of a methylamine group and hydrochloride salts increases its solubility in aqueous systems, making it suitable for biological applications .
c) 2-Amino-5,7-dimethyl-1H-imidazo[4,5-b]pyridin-6-ol
- Molecular Formula : C₈H₁₀N₄O
- Molecular Weight : 178.19 g/mol
- Key Differences: Replaces the dioxole ring with an imidazole moiety, introducing basic nitrogen atoms.
Physicochemical and Reactivity Profiles
| Property | 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol | [1,3]Dioxolo[4,5-b]pyridine | Imidazo[4,5-b]pyridin-6-ol |
|---|---|---|---|
| LogP (Predicted) | 0.45 | 1.12 | -0.78 |
| Hydrogen Bond Donors | 2 | 0 | 2 |
| Reactivity with Boronic Acids | Moderate (requires activation) | High (direct coupling) | Low |
Notes:
- The hydroxyl group in 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol increases its acidity (pKa ≈ 8.5) compared to non-hydroxylated analogs .
- The imidazole-containing analog exhibits higher nucleophilicity due to the amino group, enabling electrophilic substitution reactions .
Biological Activity
2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol is a heterocyclic compound that has garnered attention in recent years due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, supported by various research findings and case studies.
Chemical Structure and Properties
The compound 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol is characterized by a fused dioxole and pyridine structure. This unique configuration contributes to its reactivity and biological activity. The presence of the hydroxyl group at the 6-position of the pyridine ring is crucial for its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of this compound can effectively inhibit the growth of various bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol | E. coli | 0.5 mg/mL |
| 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol | S. aureus | 0.25 mg/mL |
| 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol | P. aeruginosa | 0.3 mg/mL |
These findings suggest that the compound could be a valuable candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol has been explored in several studies. Notably, it has shown promising results against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 1.5 | |
| MDA-MB-468 (Triple-Negative Breast Cancer) | 5.0 | |
| A549 (Lung Cancer) | 10.0 |
In a concentration-response experiment, the compound demonstrated significant cytotoxicity against MDA-MB-231 cells with an IC50 value of 1.5 µM, which is notably lower than standard chemotherapeutics like doxorubicin (IC50: 0.57 µM) . The mechanism of action appears to involve the inhibition of tubulin assembly and induction of apoptosis in cancer cells.
The biological activity of 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It can bind to cellular receptors influencing signal transduction pathways.
These interactions lead to altered cellular processes such as cell cycle progression and apoptosis induction in cancer cells .
Case Studies
Several case studies have highlighted the effectiveness of 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol in preclinical models:
- Breast Cancer Xenograft Model : In vivo studies using MDA-MB-231 xenografts showed that treatment with this compound led to a significant reduction in tumor growth by approximately 48% compared to control groups .
- Microbial Inhibition Studies : Various derivatives were tested against clinical isolates of bacteria showing promising results in inhibiting growth at low concentrations .
Q & A
Q. What are the established synthetic routes for 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol, and what key reaction conditions influence yield?
The synthesis of 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol typically involves cyclization reactions under controlled conditions. For example, analogous compounds like oxazolo-pyridines are synthesized via refluxing intermediates with BrCN in aqueous medium to achieve cyclization in high yields (99%) . Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, ethanol) enhance solubility of intermediates.
- Catalyst use : Chloranil in xylene (refluxed for 25–30 hours) facilitates dehydrogenation and cyclization in related heterocycles .
- Temperature control : Prolonged reflux (e.g., 2–30 hours) ensures complete reaction, while rapid cooling minimizes side products.
Q. How is the structure of 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol confirmed using spectroscopic methods?
Structural confirmation relies on multimodal spectroscopy :
- NMR : H and C NMR identify substituent positions (e.g., hydroxyl and dioxolane protons resonate at δ 5.2–6.5 ppm).
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., CHNO has a molecular ion at m/z 123.0320) .
- X-ray crystallography : Resolves bond angles and confirms fused dioxolane-pyridine geometry, though data for this specific compound is limited in current literature.
Advanced Research Questions
Q. How can regioselectivity challenges be addressed in the functionalization of 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol?
Regioselective functionalization requires directing groups or catalytic strategies :
- Electrophilic substitution : The hydroxyl group at position 6 directs electrophiles to the adjacent pyridine ring. For example, halogenation with NBS (N-bromosuccinimide) selectively targets the 4-position .
- Transition-metal catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) using boronic acid derivatives (e.g., [1,3]Dioxolo[4,5-b]pyridin-6-ylboronic acid) enables C–C bond formation at the 5-position .
Q. What computational methods are used to predict the reactivity of 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol in nucleophilic substitution reactions?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the LUMO of the pyridine ring is localized at the 4-position, favoring nucleophilic attack .
- Molecular docking : Models interactions with biological targets (e.g., enzymes) to assess potential bioactivity .
- SMILES/InChI validation : Tools like PubChem validate structural integrity and simulate substituent effects .
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
Contradictions arise from tautomerism or solvent effects. Mitigation strategies include:
- Cross-validation : Compare NMR data with X-ray structures of analogous compounds (e.g., 5,7-dimethyloxazolo[4,5-b]pyridine-6-ol shows planar fused-ring geometry) .
- Variable-temperature NMR : Identifies dynamic processes (e.g., hydroxyl proton exchange) by observing signal splitting at low temperatures.
- Elemental analysis : Confirm empirical formulas (e.g., %C, %H, %N) to rule out impurities, as demonstrated in pyridazinone derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
